molecular formula C14H14O2 B1196712 1-(6-Methoxy-2-naphthyl)propan-1-one CAS No. 2700-47-2

1-(6-Methoxy-2-naphthyl)propan-1-one

Cat. No.: B1196712
CAS No.: 2700-47-2
M. Wt: 214.26 g/mol
InChI Key: LWOTXBQKJLOAOZ-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2-naphthyl)propan-1-one, also known as 6-Methoxy-2-naphthyl-1-one, is a synthetic organic compound with a molecular formula of C11H10O2. It is a colorless liquid that has a sweet, floral odor and is soluble in water. This compound has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

  • Asymmetric Synthesis : A study described the synthesis of a compound related to 1-(6-Methoxy-2-naphthyl)propan-1-one using asymmetric bromination and hydrolysis, demonstrating its potential in creating chiral molecules (H. Ai, 1999).

  • Anti-inflammatory Compounds : Research indicated that compounds related to 4-(6-Methoxy-2-naphthyl)butan-2-one, a structural analogue of this compound, showed significant anti-inflammatory activity, highlighting its potential in pharmacological applications (A. C. Goudie et al., 1978).

  • Synthesis of Anti-inflammatory Agents : Another study focused on a practical method to synthesize 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of the anti-inflammatory agent naproxen, demonstrating its importance in pharmaceutical synthesis (T. Hiyama et al., 1990).

  • Molecular Structure Analysis : Research on the molecular structure of a compound synthesized from this compound revealed insights into its chemical properties, which could be relevant in material science or pharmaceuticals (Jianhua Yu et al., 1998).

  • Gas Chromatography/Mass Spectrometry Analysis : A study used gas chromatography and mass spectrometry to analyze the products of carbonylation of α-(6-Methoxyl-2-naphthyl)ethanol, illustrating the compound's role in analytical chemistry (J. Chen et al., 1999).

  • Fluorescence Studies : The fluorescence properties of related compounds like 1,3-bis(4-methoxy-1-naphthyl)propane were studied, indicating potential applications in materials science and photophysics (H. Itagaki et al., 1981).

  • Synthetic Methods for Pharmaceutical Intermediates : Research focused on the synthesis of intermediates for pharmaceuticals like d-Naproxen from compounds related to this compound, underlining its role in drug development (Lu Xian, 2000).

  • Photophysics of Chalcone Derivatives : A comprehensive study on the photophysics of chalcone derivatives, including compounds similar to this compound, was conducted, suggesting applications in the study of light-matter interactions (P. Bangal et al., 1996).

Safety and Hazards

The safety data sheet for a related compound, 1-(6-Methoxy-2-naphthyl)ethanol, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It also recommends wearing personal protective equipment and ensuring adequate ventilation when handling the compound .

Future Directions

Future research could explore the antibacterial properties of 1-(6-Methoxy-2-naphthyl)propan-1-one and its derivatives . The development of novel antibacterial agents is a pressing need due to the rise of antibiotic resistance .

Biochemical Analysis

Biochemical Properties

1-(6-Methoxy-2-naphthyl)propan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied for its potential as an antibacterial agent, where it interacts with enzymes involved in bacterial fatty acid biosynthesis, such as enoyl-acyl carrier protein reductase . These interactions are crucial as they can inhibit the growth of bacteria by disrupting essential biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound has shown to inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with their metabolic processes . This inhibition can lead to changes in gene expression and disruption of normal cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as enoyl-acyl carrier protein reductase, by binding to the active site and preventing the enzyme from catalyzing its reaction . This inhibition can lead to a cascade of effects, including changes in gene expression and metabolic disruptions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained inhibitory effects on bacterial growth, indicating its potential for long-term applications in antibacterial treatments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit bacterial growth without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential damage to host tissues or organs. It is crucial to determine the optimal dosage that maximizes efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as enoyl-acyl carrier protein reductase, which plays a role in fatty acid biosynthesis . By inhibiting this enzyme, the compound can alter metabolic flux and reduce the levels of essential metabolites required for bacterial growth and survival.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its accumulation at target sites where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that the compound reaches its intended site of action, enhancing its efficacy in biochemical reactions.

Properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-3-14(15)12-5-4-11-9-13(16-2)7-6-10(11)8-12/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOTXBQKJLOAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181493
Record name 1-(6-Methoxy-2-naphthyl)propan-1-one
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2700-47-2
Record name 1-(6-Methoxy-2-naphthalenyl)-1-propanone
Source CAS Common Chemistry
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Record name 1-(6-Methoxy-2-naphthyl)propan-1-one
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Record name 1-(6-methoxy-2-naphthyl)propan-1-one
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Synthesis routes and methods

Procedure details

29.3 Grams of 5-bromo-6-methoxy-2-propionylnaphthalene are dissolved in 100 ml of anhydrous methylene chloride and in 20.8 ml of mesitylene. 20 Grams of anhydrous aluminum chloride are added portionwise to the reaction mixture cooled to -5° C. under strong stirring, while keeping the temperature below 20° C. The reaction mixture is kept for over 3 hours under stirring at room temperature, then it is slowly poured under strong stirring into a mixture made of 110 g of ice and of 35 ml of a 35% (w/v) aqueous solution of hydrochloric acid. The layers are separated after 15 minutes of stirring and the aqueous layer is discarded. The organic layer first is twice washed with 50 ml of a 6N aqueous solution of hydrochloric acid and then with 50 ml of water. The organic solution is then added with 50 ml of water and the pH is brought to 12 by means of a 30% (w/v) aqueous solution of sodium hydroxide.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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